Chloroethane-2,2,2-d3

概要

説明

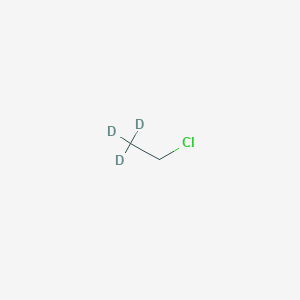

Chloroethane-2,2,2-d3, also known as ethyl chloride-2,2,2-d3, is a deuterated form of chloroethane. It is a colorless, flammable gas or refrigerated liquid with a faintly sweet odor. The compound has the molecular formula CD3CH2Cl and a molecular weight of 67.53 g/mol . Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the ethyl group, making it useful in various scientific applications.

準備方法

Chloroethane-2,2,2-d3 can be synthesized through several methods. One common synthetic route involves the reaction of deuterated ethanol (ethyl-2,2,2-d3 alcohol) with hydrogen chloride in the presence of zinc (II) chloride as a catalyst . The reaction conditions typically range from 8°C to 130°C. Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield.

化学反応の分析

Chloroethane-2,2,2-d3 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions depending on the reagents and conditions used.

Common reagents for these reactions include strong bases for elimination reactions and nucleophiles like hydroxide ions for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chloroethane-2,2,2-d3 is widely used in scientific research due to its deuterium content. Some applications include:

Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of chemical reactions.

Biology: It serves as a probe in metabolic studies to investigate the pathways and mechanisms of biological processes.

Medicine: It is used in the development of pharmaceuticals, particularly in studying drug metabolism and pharmacokinetics.

作用機序

The mechanism of action of chloroethane-2,2,2-d3 involves its interaction with molecular targets through its deuterium atoms. Deuterium’s higher mass compared to hydrogen affects the vibrational frequencies of chemical bonds, leading to isotope effects that can influence reaction rates and pathways. These effects are crucial in studies involving reaction mechanisms and metabolic processes .

類似化合物との比較

Chloroethane-2,2,2-d3 can be compared with other deuterated compounds such as:

Chloromethane-d3: Similar in structure but with one less carbon atom.

Methylamine-d2 deuteriochloride: Contains a deuterated amine group.

Methane-d3-thiol: Contains a deuterated thiol group.

Iodoethane-2,2,2-d3: Similar structure but with iodine instead of chlorine.

This compound is unique due to its specific deuterium substitution pattern, making it particularly useful in studies requiring precise isotope labeling.

生物活性

Chloroethane-2,2,2-d3, also known as 1,1,1-trithis compound, is a deuterated derivative of chloroethane. This compound has garnered attention in various biochemical and toxicological studies due to its unique properties and biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound primarily interacts with the central nervous system and respiratory system . Its mode of action involves causing skin irritation and respiratory harm upon inhalation. The compound can undergo metabolic transformations that lead to the formation of reactive intermediates capable of interacting with cellular biomolecules.

Biochemical Pathways

The compound participates in several biochemical pathways:

- Reductive Dechlorination : Under anaerobic conditions, this compound can be reductively dechlorinated by enzymes from bacteria such as Desulfobacterium autotrophicum and Clostridium species.

- Cellular Metabolism : It influences cellular processes including gene expression and enzyme activity. In animal studies, exposure has resulted in alterations in liver enzyme profiles and histopathological changes.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important absorption and distribution characteristics:

- Absorption : The compound has a high Henry’s law constant, indicating rapid volatilization from water and soil.

- Distribution : Following inhalation exposure, it is distributed throughout body tissues with a notable affinity for lipid-rich environments.

- Metabolism and Excretion : The compound is metabolized into various products that may exhibit different biological activities.

Toxicological Profile

This compound has been studied for its toxicological effects in both human and animal models. Key findings include:

Case Studies

- Animal Inhalation Studies : In chronic inhalation studies conducted on F344/N rats and B6C3F1 mice:

Study Type Species Exposure Duration Key Findings Two-Year Inhalation F344/N Rats 6 hours/day for 5 days/week Lower survival rates; no significant toxicity observed Chronic Inhalation B6C3F1 Mice 6 hours/day for 5 days/week High incidence of uterine cancer in females

Summary of Biological Effects

The biological effects of this compound can be summarized as follows:

- Neurological Effects : Symptoms such as dizziness and impaired coordination are commonly reported following exposure.

- Carcinogenic Potential : Long-term exposure studies indicate a potential link to tumor development in specific tissues.

- Cellular Impact : Alters enzyme activities and may disrupt normal cellular signaling pathways.

特性

IUPAC Name |

2-chloro-1,1,1-trideuterioethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYZWHHZPQKTII-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

67.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。